molecular formula C28H19Cl2N3O2 B11516921 1-(2,6-dichlorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2,6-dichlorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11516921
M. Wt: 500.4 g/mol
InChI Key: AETSKQCJTJPVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of dichlorobenzyl and phenyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and quinazoline precursors, followed by their spiro-connection under specific reaction conditions. Common reagents used in these reactions include dichlorobenzyl chloride, phenylhydrazine, and various catalysts to facilitate the spiro-formation. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other similar compounds, such as:

    (Z)-1-(2,6-Dichlorobenzyl)-3-(hydroxyimino)indolin-2-one: This compound shares the dichlorobenzyl group but differs in its overall structure and functional groups.

    1-(2,6-Dichlorobenzyl)-1H-indole-3-carbaldehyde: Another related compound with a simpler structure, used in proteomics research.

    6-Iodo-1,3-benzoxazol-2(3H)-one: A structurally related compound with different halogen substitutions.

Properties

Molecular Formula

C28H19Cl2N3O2

Molecular Weight

500.4 g/mol

IUPAC Name

1'-[(2,6-dichlorophenyl)methyl]-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C28H19Cl2N3O2/c29-22-13-8-14-23(30)20(22)17-32-25-16-7-5-12-21(25)28(27(32)35)31-24-15-6-4-11-19(24)26(34)33(28)18-9-2-1-3-10-18/h1-16,31H,17H2

InChI Key

AETSKQCJTJPVSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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